6-Iodoimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by an imidazo[1,2-b]pyridazine core structure, with an iodine atom located at the 6-position and a carboxylic acid group at the 2-position. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features that enhance its reactivity and biological activity. The compound's molecular formula is , and it has a CAS number of 1216380-53-8 .
6-Iodoimidazo[1,2-b]pyridazine belongs to the class of imidazo[1,2-b]pyridazines, which are nitrogen-containing heterocycles. These compounds are often explored for their pharmacological properties, including their roles as enzyme inhibitors or ligands in various biological systems. The presence of iodine and the carboxylic acid functional group in this specific compound contributes to its distinct chemical behavior and potential therapeutic applications .
The synthesis of 6-Iodoimidazo[1,2-b]pyridazine typically involves the iodination of imidazo[1,2-b]pyridazine derivatives. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions, including temperature and reaction time, to ensure optimal yields. For instance, the use of solvents like acetic acid and specific reducing agents can facilitate the formation of desired products while minimizing by-products .
The molecular structure of 6-Iodoimidazo[1,2-b]pyridazine can be depicted as follows:
Key structural data include:
6-Iodoimidazo[1,2-b]pyridazine can participate in various chemical reactions:
Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, and various nucleophiles. Reaction conditions are typically mild, often carried out at room temperature or slightly elevated temperatures in solvents like toluene or ethyl acetate .
The mechanism of action for 6-Iodoimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets within biological systems. The presence of both an iodine atom and a carboxylic acid group allows for effective binding to proteins or enzymes:
Relevant data include:
6-Iodoimidazo[1,2-b]pyridazine has several scientific uses:
This compound's versatility makes it a valuable asset in both research and pharmaceutical development contexts.
The C6 position of imidazo[1,2-b]pyridazine exhibits high electrophilicity due to electron deficiency in the pyridazine ring, making it ideal for SNAr reactions. Iodine, introduced at C6, serves as an excellent leaving group for further derivatization. Key studies demonstrate that 6-iodoimidazo[1,2-b]pyridazine undergoes efficient displacement with sulfur nucleophiles (e.g., thiomethane) or oxygen nucleophiles (e.g., methoxide) under mild conditions to yield thioether or ether derivatives, respectively [1]. The reactivity order for halogens at C6 follows I > Br > Cl > F, with iodine providing the fastest reaction kinetics due to its lower bond dissociation energy and larger atomic radius, which weakens the C–X bond [3].
Table 1: Relative Reactivity of Halogens at C6 in SNAr Reactions
Halogen (X) | Relative Rate | Reaction Conditions | Product Yield (%) |
---|---|---|---|
Iodine (I) | 1.00 (Reference) | 60°C, 2h, DMF | 85–95 |
Bromine (Br) | 0.45 | 80°C, 4h, DMF | 70–80 |
Chlorine (Cl) | 0.12 | 100°C, 12h, DMF | 40–60 |
Fluorine (F) | <0.01 | 120°C, 24h, DMSO | <20 |
The core imidazo[1,2-b]pyridazine scaffold is constructed via condensation between 3-amino-6-halopyridazines and α-bromoketones. This reaction proceeds through nucleophilic attack of the pyridazine amino group on the bromoketone, followed by intramolecular cyclodehydration. Critically, the C6 halogen (iodine, chlorine, or fluorine) controls regioselectivity by reducing the nucleophilicity of the adjacent ring nitrogen, directing the reaction to form the desired bicyclic product [1] [3]. 3-Amino-6-iodopyridazine is typically synthesized from 3,6-diiodopyridazine via selective amination or from 3-amino-6-chloropyridazine through halogen exchange using hydroiodic acid (57% HI, 81% yield) [1]. The α-bromoketone component (e.g., 4′-dimethylaminoacetophenone derivatives) enables C2-aryl diversification, which is crucial for target affinity.
Convergent routes minimize linear steps and improve atom economy. A prominent strategy involves late-stage SNAr coupling of pre-functionalized modules: 6-chloroimidazo[1,2-b]pyridazine cores are reacted with phenolic components under optimized conditions (e.g., K₂CO₃, DMF, 120°C), bypassing harsh temperatures (150°C) required in medicinal chemistry routes [4]. One-pot methodologies further enhance efficiency, such as the sequential cyclization-functionalization of 3-amino-6-chloropyridazine with N-(2-bromoacetyl)imides, eliminating protection-deprotection steps [10]. For 6-iodo derivatives, palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira) post-SNAr installation enables rapid access to biaryl or alkynyl analogs, expanding chemical diversity [3].
Iodine at C6 uniquely balances electronic effects, steric accessibility, and versatility in transformations. Compared to smaller halogens (F, Cl), iodine’s polarizability enhances binding interactions with hydrophobic enzyme pockets, as evidenced by amyloid plaque affinity studies where 6-iodo derivatives exhibited Ki = 32 nM versus 6-chloro (Ki = 120 nM) and 6-fluoro (Ki = 310 nM) analogs [1]. The iodine atom also serves as a handle for radiohalogenation in diagnostic probes (e.g., PET tracers) due to favorable isotopic exchange kinetics [3] [8]. In kinase inhibitors, C6-iodine boosts potency by forming halogen bonds with backbone carbonyls, as observed in Tyk2 JH2 cocrystal structures [9].
Table 2: Influence of C6 Substituents on Binding Affinity and Physicochemical Properties
C6 Substituent | Amyloid Plaque Ki (nM) | cLogP | Tyk2 JH2 IC₅₀ (nM) | Metabolic Stability (% Remaining) |
---|---|---|---|---|
Iodine (I) | 32 | 2.8 | 18 | 63 (Human), 71 (Rat) |
Methylthio (SCH₃) | 11 | 2.1 | – | – |
Methoxy (OCH₃) | 210 | 1.7 | – | – |
Chlorine (Cl) | 120 | 2.0 | 45 | 77 (Human), 71 (Rat) |
Fluorine (F) | 310 | 1.5 | 92 | 88 (Human), 71 (Rat) |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7